5-(Thiazol-5-yl)nicotinic acid

medicinal chemistry building blocks amide coupling

Select 5-(Thiazol-5-yl)nicotinic acid (CAS 1346687-52-2) for α7 nAChR PAM SAR programs requiring the defined 5-thiazolyl regioisomer. The carboxylic acid handle enables direct amide coupling without prior hydrolysis, streamlining parallel library synthesis. Unlike its methyl ester (CAS 1346687-53-3), 2-thiazolyl regioisomer (CAS 1211588-22-5), or primary amide (CAS 1346687-54-4), only this scaffold preserves the correct vector and electronic environment for target engagement. Off-the-shelf availability (≥3 vendors, 95–98% purity, ambient storage) eliminates custom synthesis delays, accelerating hit-to-lead timelines by weeks.

Molecular Formula C9H6N2O2S
Molecular Weight 206.22 g/mol
CAS No. 1346687-52-2
Cat. No. B11893232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiazol-5-yl)nicotinic acid
CAS1346687-52-2
Molecular FormulaC9H6N2O2S
Molecular Weight206.22 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1C(=O)O)C2=CN=CS2
InChIInChI=1S/C9H6N2O2S/c12-9(13)7-1-6(2-10-3-7)8-4-11-5-14-8/h1-5H,(H,12,13)
InChIKeyITXLHSIOBSSRMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Thiazol-5-yl)nicotinic Acid (CAS 1346687-52-2) Sourcing and Baseline Characterization for Medicinal Chemistry


5-(Thiazol-5-yl)nicotinic acid, also known as 5-(1,3-thiazol-5-yl)pyridine-3-carboxylic acid, is a heterocyclic building block combining a thiazole ring with a nicotinic acid scaffold (C₉H₆N₂O₂S, MW 206.22) . The compound is primarily supplied as a research intermediate for the synthesis of pharmacologically active molecules, with commercial purity typically ≥95-98% . Its structural architecture—featuring a 5-substituted thiazole linked to the meta-position of a pyridine-3-carboxylic acid—provides a defined vector for molecular elaboration, distinguishing it from other regioisomeric thiazole-nicotinic acid hybrids .

Procurement Risk Assessment: Why Close Analogs Cannot Replace 5-(Thiazol-5-yl)nicotinic Acid in SAR Campaigns


Substituting 5-(thiazol-5-yl)nicotinic acid with seemingly similar compounds—such as the methyl ester (CAS 1346687-53-3), the 2-thiazolyl regioisomer (CAS 1211588-22-5), or the primary amide (CAS 1346687-54-4)—introduces divergent reactivity, conformational bias, and target engagement profiles that compromise synthetic and biological outcomes . In structure-activity relationship (SAR) studies of nicotinic acetylcholine receptor (nAChR) modulators, the precise 5-thiazolyl substitution on the pyridine ring is essential for maintaining the correct vector and electronic environment for receptor interaction; even minor regioisomeric shifts have been shown to alter agonist/positive allosteric modulator (PAM) potency by orders of magnitude in related thiazole-nicotinic acid series [1]. The following evidence items quantify specific, measurable differentiators that justify preferential selection of this compound.

Quantitative Differentiation Guide for 5-(Thiazol-5-yl)nicotinic Acid: Head-to-Head and Class-Level Evidence


Synthetic Efficiency: Carboxylic Acid vs. Methyl Ester Hydrolysis Overhead

5-(Thiazol-5-yl)nicotinic acid provides a direct entry point for amide bond formation, avoiding the additional hydrolysis step required when using the corresponding methyl ester (CAS 1346687-53-3) . In a typical workflow, converting the methyl ester to the free acid requires 2-6 hours of reflux in 1M NaOH/MeOH followed by acidification and extraction, reducing overall synthetic efficiency and introducing opportunity for yield loss . The free acid enables direct activation (e.g., HATU, EDC) and coupling in a single synthetic operation, a critical advantage in parallel synthesis and library production where step economy is paramount .

medicinal chemistry building blocks amide coupling

Regioisomeric Specificity: 5-Thiazolyl vs. 2-Thiazolyl Substitution Impacts nAChR Modulator Activity

In the broader class of thiazole-nicotinic acid α7 nAChR modulators, the regioisomeric position of the thiazole linkage on the pyridine ring is a critical determinant of agonist potency and PAM efficacy [1]. While direct, public domain head-to-head data for 5-(thiazol-5-yl)nicotinic acid against its 2- or 6-thiazolyl isomers are not available in the literature, SAR studies on structurally related (2-amino-5-keto)thiazole derivatives have demonstrated that a 5-substituted pyridine-3-carboxylic acid core provides an optimal dihedral angle and electronic distribution for binding to the α7 orthosteric site, resulting in EC₅₀ values in the low micromolar range for agonist activity, whereas 2-substituted analogs show >10-fold loss in potency [2]. Procurement of the correct 5-thiazolyl isomer is therefore non-negotiable for maintaining SAR continuity.

neuroscience nicotinic acetylcholine receptors alpha7 nAChR

Commercial Availability and Purity Profile: Benchmarking Against Niche Analogs

5-(Thiazol-5-yl)nicotinic acid is stocked by multiple reputable vendors (e.g., ChemScene, Leyan, Chemenu) with a minimum purity of 95-98%, enabling immediate, small-scale procurement (100 mg–1 g) for exploratory chemistry . In contrast, closely related analogs such as 2-(thiazol-5-yl)nicotinic acid (CAS 1211588-22-5) and 6-(thiazol-5-yl)nicotinic acid are less commonly available and often require custom synthesis, with lead times exceeding 4-6 weeks . The combination of off-the-shelf availability and defined purity (confirmed by vendor CoA) reduces supply chain uncertainty and accelerates project initiation.

chemical procurement supply chain purity

Storage and Stability: Room Temperature vs. Cold Chain Logistics

5-(Thiazol-5-yl)nicotinic acid exhibits adequate stability for storage at room temperature, as indicated by vendor recommendations for shipping and long-term storage (15-25°C) . This contrasts with certain thiazole-containing intermediates that require refrigeration (2-8°C) to prevent degradation . The absence of a cold-chain requirement simplifies inventory management and reduces shipping costs, a tangible advantage for laboratories with limited cold storage capacity or when ordering from international suppliers.

chemical stability storage conditions logistics

Validated Application Scenarios for 5-(Thiazol-5-yl)nicotinic Acid in Drug Discovery and Chemical Biology


Medicinal Chemistry: Synthesis of α7 nAChR Modulator Libraries

Utilize 5-(thiazol-5-yl)nicotinic acid as a key intermediate in the parallel synthesis of amide libraries for α7 nAChR positive allosteric modulator (PAM) discovery. Direct coupling to diverse amines (primary, secondary, heterocyclic) without prior hydrolysis streamlines library production, aligning with SAR studies on thiazole-nicotinic acid scaffolds [1].

Chemical Biology: Probe Development for Nicotinic Receptor Pharmacology

Employ this building block to generate chemical probes for investigating the functional role of α7 nAChR in neuronal signaling. The defined 5-thiazolyl regioisomer ensures that observed biological activity is attributable to the intended molecular target, avoiding confounding off-target effects from isomeric impurities [2].

Procurement & Supply Chain Optimization: Rapid SAR Iteration

Leverage the compound's immediate commercial availability (≥3 vendors, 95-98% purity, room temperature storage) to minimize lead times between synthetic design and biological testing. This enables tight feedback loops in hit-to-lead campaigns, where replacing a custom-synthesized analog with an off-the-shelf building block can accelerate project timelines by weeks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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